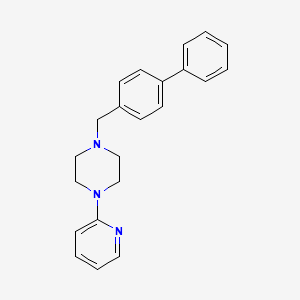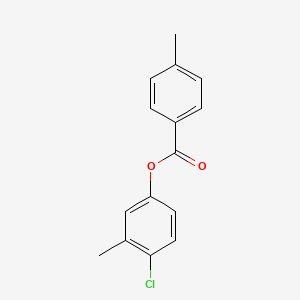![molecular formula C18H22N2O4 B5684884 3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5684884.png)
3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid, commonly known as OPB-9195, is a chemical compound that has recently gained attention in the scientific community for its potential applications in various fields.
Scientific Research Applications
OPB-9195 has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, OPB-9195 has been shown to inhibit the growth of certain cancer cells by targeting specific enzymes involved in cell proliferation. In neurodegenerative diseases, OPB-9195 has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, OPB-9195 has been shown to improve endothelial function and reduce vascular inflammation.
Mechanism of Action
OPB-9195 acts as a competitive inhibitor of specific enzymes involved in various cellular processes. In cancer cells, OPB-9195 targets enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. In neurodegenerative diseases, OPB-9195 reduces oxidative stress and inflammation by inhibiting enzymes involved in these processes. In cardiovascular diseases, OPB-9195 improves endothelial function by inhibiting enzymes involved in the production of reactive oxygen species and inflammation.
Biochemical and Physiological Effects:
OPB-9195 has been shown to have various biochemical and physiological effects depending on the application. In cancer cells, OPB-9195 inhibits cell proliferation and induces apoptosis. In neurodegenerative diseases, OPB-9195 reduces oxidative stress and inflammation, leading to neuroprotection. In cardiovascular diseases, OPB-9195 improves endothelial function and reduces vascular inflammation, leading to improved vascular health.
Advantages and Limitations for Lab Experiments
OPB-9195 has several advantages for lab experiments, including its high potency and selectivity for specific enzymes. However, OPB-9195 also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of OPB-9195. In cancer research, further studies are needed to determine its efficacy in different types of cancer and to develop more efficient synthesis methods. In neurodegenerative diseases, further studies are needed to determine its potential as a therapeutic agent and to investigate its mechanism of action in more detail. In cardiovascular diseases, further studies are needed to determine its potential as a therapeutic agent and to investigate its effects on other aspects of vascular health. Overall, OPB-9195 shows great potential for various scientific research applications and warrants further investigation.
Synthesis Methods
The synthesis of OPB-9195 involves several steps. The starting material is 3-(piperidin-3-yl)benzoic acid, which is reacted with pyrrolidine and acetic anhydride to form 1-[oxo(pyrrolidin-1-yl)acetyl]piperidine-3-carboxylic acid. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield OPB-9195.
properties
IUPAC Name |
3-[1-(2-oxo-2-pyrrolidin-1-ylacetyl)piperidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-16(19-8-1-2-9-19)17(22)20-10-4-7-15(12-20)13-5-3-6-14(11-13)18(23)24/h3,5-6,11,15H,1-2,4,7-10,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWOOYPLXDWBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)N2CCCC(C2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5684820.png)
![1-(cyclohexylmethyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5684826.png)
![1-methyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5684840.png)
![1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5684845.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5684850.png)
![[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B5684857.png)


![N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5684886.png)
![3-fluoro-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine hydrochloride](/img/structure/B5684887.png)

![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)